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Compound of Interest

Compound Name: Methyl 3-hydroxydodecanoate

Cat. No.: B142851 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
3-hydroxydodecanoate (CAS No. 72864-23-4), a hydroxylated fatty acid methyl ester. Due to

the limited availability of public domain experimental spectra, this document combines verified

mass spectrometry data with predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR)

spectroscopic characteristics based on the compound's molecular structure and data from

analogous compounds. This guide also outlines detailed experimental protocols for acquiring

such spectroscopic data.

Compound Information
Property Value

Chemical Name Methyl 3-hydroxydodecanoate

Synonyms

3-Hydroxydodecanoic acid, methyl ester; (±)-

Methyl 3-Hydroxydodecanoate; Methyl β-

hydroxydodecanoate

Molecular Formula C₁₃H₂₆O₃[1][2]

Molecular Weight 230.34 g/mol [1][2][3][4]

CAS Number 72864-23-4[1][4]

Appearance Colorless to pale yellow liquid[5]
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Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Experimental ¹H and ¹³C NMR spectra for Methyl 3-hydroxydodecanoate are not readily

available in public spectral databases. The following tables present predicted chemical shifts

(δ) in parts per million (ppm) based on the analysis of its chemical structure and comparison

with similar molecules. The predicted spectra are referenced to a standard solvent, Chloroform-

d (CDCl₃).

Table 1: Predicted ¹H NMR Data for Methyl 3-hydroxydodecanoate

Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~4.0 m 1H CH-OH (C3)

3.67 s 3H O-CH₃ (Ester)

~2.4 m 2H CH₂-C=O (C2)

~1.4-1.6 m 2H
CH₂ adjacent to CH-

OH (C4)

~1.2-1.4 m 14H (CH₂)₇ (C5-C11)

~0.88 t 3H CH₃ (C12)

Variable br s 1H OH

Table 2: Predicted ¹³C NMR Data for Methyl 3-hydroxydodecanoate
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Chemical Shift (δ, ppm) Assignment

~173 C=O (Ester, C1)

~68 CH-OH (C3)

~51 O-CH₃ (Ester)

~41 CH₂-C=O (C2)

~36 CH₂ adjacent to CH-OH (C4)

~32 CH₂ (C10)

~29 (CH₂)₅ (C5-C9)

~25 CH₂ (C11)

~14 CH₃ (C12)

Infrared (IR) Spectroscopy
An experimental IR spectrum for Methyl 3-hydroxydodecanoate is not publicly available. The

expected characteristic absorption bands are listed below.

Table 3: Predicted IR Absorption Bands for Methyl 3-hydroxydodecanoate

Wavenumber (cm⁻¹) Intensity Assignment

3500-3200 Strong, Broad O-H stretch (Alcohol)

2955-2850 Strong C-H stretch (Aliphatic)

~1740 Strong C=O stretch (Ester)

~1465 Medium C-H bend (CH₂)

~1375 Medium C-H bend (CH₃)

1260-1000 Strong C-O stretch (Ester and Alcohol)

Mass Spectrometry (MS)
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The electron ionization mass spectrum for Methyl 3-hydroxydodecanoate is available from

the NIST WebBook.[1][2] The mass spectrum displays a molecular ion peak and characteristic

fragmentation patterns.

Table 4: Key Mass Spectrometry Data for Methyl 3-hydroxydodecanoate

m/z Relative Intensity Assignment

230 Low [M]⁺ (Molecular Ion)

212 Low [M - H₂O]⁺

199 Low [M - OCH₃]⁺

103 High

[CH(OH)CH₂COOCH₃]⁺

(McLafferty rearrangement

product)

74 High

[CH₂=C(OH)OCH₃]⁺ (Base

peak, from ester

fragmentation)

Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.

NMR Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.

Methodology:

Sample Preparation:

Weigh approximately 5-10 mg of Methyl 3-hydroxydodecanoate for ¹H NMR and 20-50

mg for ¹³C NMR.

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃)

containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
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Transfer the solution to a clean, dry 5 mm NMR tube.

Instrumentation:

A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband

probe.

¹H NMR Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Spectral Width: 0-12 ppm.

Acquisition Time: ~3-4 seconds.

Relaxation Delay: 1-2 seconds.

Number of Scans: 16-64.

Temperature: 298 K.

¹³C NMR Acquisition Parameters:

Pulse Program: Standard proton-decoupled single-pulse sequence.

Spectral Width: 0-220 ppm.

Acquisition Time: ~1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024 or more, depending on sample concentration.

Temperature: 298 K.

Data Processing:

Apply Fourier transformation to the acquired free induction decays (FIDs).
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Phase correct the spectra and perform baseline correction.

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.

Integrate the signals in the ¹H NMR spectrum.

IR Spectroscopy
Objective: To identify the functional groups present in the molecule.

Methodology:

Sample Preparation (Neat Liquid):

Place a single drop of neat Methyl 3-hydroxydodecanoate onto the surface of a clean,

dry salt plate (e.g., NaCl or KBr).

Carefully place a second salt plate on top, spreading the liquid into a thin, uniform film.

Instrumentation:

A Fourier-Transform Infrared (FTIR) spectrometer.

Acquisition Parameters:

Scan Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Background: A background spectrum of the clean, empty salt plates should be acquired

prior to the sample scan.

Data Processing:

The instrument software will automatically ratio the sample spectrum against the

background spectrum to produce the final absorbance or transmittance spectrum.
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Identify and label the wavenumbers of significant absorption bands.

Mass Spectrometry
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

Sample Introduction:

The sample can be introduced via direct infusion or coupled with a gas chromatograph

(GC-MS) for separation from any impurities. For GC-MS, a dilute solution in an

appropriate solvent (e.g., dichloromethane or hexane) is prepared.

Instrumentation:

A mass spectrometer with an electron ionization (EI) source.

GC-MS Parameters (if applicable):

Column: A non-polar capillary column (e.g., DB-5ms).

Injector Temperature: ~250 °C.

Oven Program: Start at a low temperature (e.g., 70 °C), hold for a few minutes, then ramp

up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

Carrier Gas: Helium.

Mass Spectrometer Parameters (EI):

Ionization Energy: 70 eV.

Source Temperature: ~230 °C.

Mass Range: m/z 40-400.

Data Analysis:
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Identify the molecular ion peak [M]⁺.

Analyze the fragmentation pattern to identify characteristic fragment ions and deduce

structural information.

Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectroscopic analysis of Methyl
3-hydroxydodecanoate.
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Click to download full resolution via product page

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Methyl 3-hydroxydodecanoate [webbook.nist.gov]

2. Methyl 3-hydroxydodecanoate [webbook.nist.gov]

3. Methyl 3-Hydroxydodecanoate - CD Biosynsis [biosynsis.com]

4. Methyl 3-hydroxydodecanoate, 3-Hydroxy fatty acid methyl ester (CAS 72864-23-4) |
Abcam [abcam.com]

5. METHYL 3-HYDROXYDODECANOATE [chembk.com]

To cite this document: BenchChem. [Spectroscopic Profile of Methyl 3-hydroxydodecanoate:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b142851#methyl-3-hydroxydodecanoate-
spectroscopic-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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